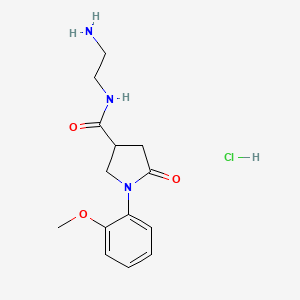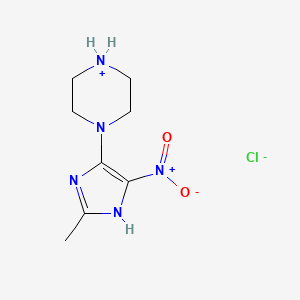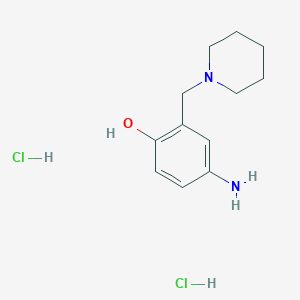
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further connected to an ethanamine group via a sulfonyl linker. The oxalate salt form enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate typically involves multiple steps:
Benzylpiperidine Synthesis: : The starting material, 4-benzylpiperidine, can be synthesized through the reductive amination of benzaldehyde with piperidine.
Sulfonylation: : The benzylpiperidine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-benzylpiperidine sulfonyl chloride.
Amination: : The sulfonyl chloride is subsequently reacted with ethanamine to form 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine.
Oxalate Formation: : Finally, the resulting amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Sulfonyl oxides and sulfones.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Substituted sulfonyl derivatives.
Applications De Recherche Scientifique
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: : It can be employed in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to cellular processes, such as apoptosis, cell proliferation, and metabolism.
Comparaison Avec Des Composés Similaires
2-((4-Benzylpiperidin-1-yl)sulfonyl)ethanamine oxalate is unique due to its specific structural features and potential applications. Similar compounds include:
4-Benzylpiperidine: : Lacks the sulfonyl and amine groups.
2-(4-Benzylpiperidin-1-yl)ethanamine: : Does not contain the oxalate moiety.
4-Benzylpiperidine sulfonyl chloride: : Missing the ethanamine component.
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.C2H2O4/c15-8-11-19(17,18)16-9-6-14(7-10-16)12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-5,14H,6-12,15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLWTJZFADKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B7855320.png)


![2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate](/img/structure/B7855348.png)






